N-(4-chlorobenzyl)butanamide
Description
N-(4-Chlorobenzyl)butanamide is a secondary amide characterized by a butanamide backbone substituted with a 4-chlorobenzyl group at the nitrogen atom. This compound serves as a structural template for derivatives explored in medicinal chemistry and organic synthesis. These derivatives are typically synthesized via multicomponent reactions (MCRs) or alkylation protocols, as exemplified in the synthesis of related compounds (e.g., 48% yield for II-36 via MCRs ).
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]butanamide |
InChI |
InChI=1S/C11H14ClNO/c1-2-3-11(14)13-8-9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3,(H,13,14) |
InChI Key |
AOLOVPRVWXNVRZ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCC(=O)NCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Molecular Weight: The addition of bulky substituents (e.g., trifluoromethylquinolinyl in II-36) increases molecular weight significantly compared to simpler derivatives like II-25 .
- Melting Points : Higher melting points correlate with rigid aromatic systems (e.g., II-36: 125–126°C) versus flexible alkyl chains (II-25: 96–97°C) .
- Synthetic Yields : Yields vary widely (15–48%), influenced by reaction complexity and steric hindrance from substituents .
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